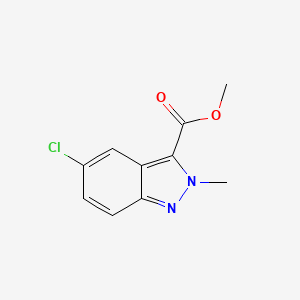
Fmoc-a-methyl-L-Isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-a-methyl-L-Isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-a-methyl-L-Isoleucine typically involves the protection of the amino group of a-methyl-L-isoleucine with the Fmoc group. This can be achieved through the reaction of a-methyl-L-isoleucine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
化学反応の分析
Types of Reactions: Fmoc-a-methyl-L-Isoleucine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under mildly acidic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.
Major Products: The primary products formed from these reactions are peptides and oligopeptides, which can be further modified or used in various applications .
科学的研究の応用
Chemistry: Fmoc-a-methyl-L-Isoleucine is used as a building block in the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with a-methylated amino acids, which can enhance the stability and bioactivity of the peptides .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can serve as probes or inhibitors in various biochemical assays .
Medicine: Peptides containing this compound are explored for their potential therapeutic applications. They can be used in the development of peptide-based drugs, particularly those targeting specific proteins or pathways involved in diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific properties .
作用機序
The mechanism of action of Fmoc-a-methyl-L-Isoleucine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions .
Molecular Targets and Pathways: Peptides synthesized using this compound can target various molecular pathways and proteins, depending on their sequence and structure. These peptides can modulate enzyme activity, inhibit protein-protein interactions, or act as signaling molecules .
類似化合物との比較
Fmoc-L-Isoleucine: Similar to Fmoc-a-methyl-L-Isoleucine but without the methyl group on the alpha carbon.
Fmoc-N-methyl-L-Isoleucine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the methyl group on the alpha carbon, which can enhance the stability and bioactivity of the peptides synthesized using this compound. This modification can also influence the conformation and properties of the resulting peptides, making them suitable for specific applications .
特性
分子式 |
C22H25NO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1 |
InChIキー |
TZBPFKBKTDHMEU-FPTDNZKUSA-N |
異性体SMILES |
CC[C@H](C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


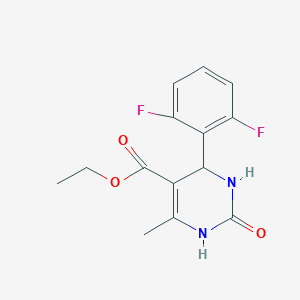

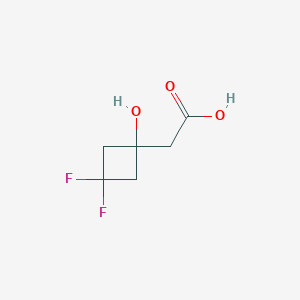
![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)
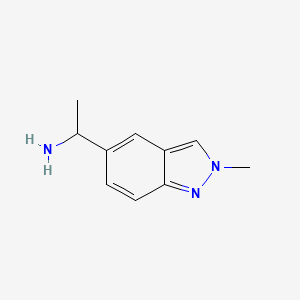
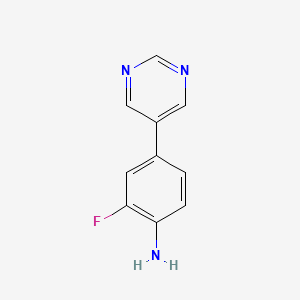
![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
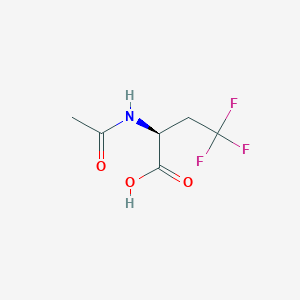
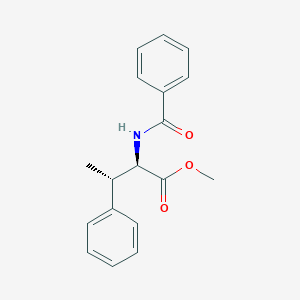

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)

